molecular formula C18H18ClNO3 B250390 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B250390
M. Wt: 331.8 g/mol
InChI Key: BRWCNGSHEYJIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential enzyme involved in the signaling pathways of B cells, which play a crucial role in the immune system's response to infections and diseases. Therefore, TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers.

Mechanism of Action

4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide works by irreversibly binding to the active site of BTK, thereby inhibiting its enzymatic activity. This leads to a downstream effect of inhibiting B-cell activation and proliferation, as well as inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have significant effects on B-cell signaling pathways, leading to the inhibition of B-cell activation and proliferation. This effect is observed in both healthy and diseased B cells, making 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide a potential therapeutic option for various autoimmune diseases.
In addition, 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by inhibiting BTK-mediated signaling pathways. This effect is observed in various cancer models, making 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide a potential therapeutic option for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in lab experiments is its high selectivity for BTK, which reduces off-target effects and improves the specificity of the results. Furthermore, 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
However, one of the limitations of using 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in lab experiments is its irreversible binding to BTK, which makes it difficult to reverse the effects of the compound once it has bound to the enzyme. This can make it challenging to study the long-term effects of 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide on B-cell signaling pathways.

Future Directions

For the study of 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide include preclinical and clinical trials, combination therapy studies, and the development of novel BTK inhibitors.

Synthesis Methods

The synthesis of 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 2-(tetrahydro-2-furanylmethoxy)aniline to form the intermediate compound 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. This intermediate is then reduced using palladium on carbon catalyst to produce the final product, 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide.

Scientific Research Applications

4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been widely studied for its potential therapeutic applications in various autoimmune diseases and cancers. In preclinical studies, 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has shown promising results in inhibiting B-cell activation and proliferation, which are key mechanisms involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
Furthermore, 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also demonstrated potent anti-tumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. This is because BTK is also involved in the signaling pathways of cancer cells, making it a potential target for cancer therapy.

properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

4-chloro-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H18ClNO3/c19-14-9-7-13(8-10-14)18(21)20-16-5-1-2-6-17(16)23-12-15-4-3-11-22-15/h1-2,5-10,15H,3-4,11-12H2,(H,20,21)

InChI Key

BRWCNGSHEYJIFU-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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